Cytosporin B

Description

Cytosporin B has been reported in Cytospora with data available.

a hexahydrobenzopyran; an angiotensin II binding inhibitor; from Cytospora sp; structure given in first source

Properties

Molecular Formula |

C17H27ClO5 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

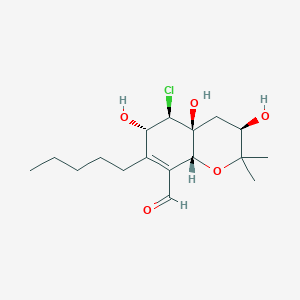

(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde |

InChI |

InChI=1S/C17H27ClO5/c1-4-5-6-7-10-11(9-19)15-17(22,14(18)13(10)21)8-12(20)16(2,3)23-15/h9,12-15,20-22H,4-8H2,1-3H3/t12-,13+,14-,15-,17-/m1/s1 |

InChI Key |

YSYMCIKNYHKBHZ-JRBZFYFNSA-N |

Isomeric SMILES |

CCCCCC1=C([C@@H]2[C@@](C[C@H](C(O2)(C)C)O)([C@@H]([C@H]1O)Cl)O)C=O |

Canonical SMILES |

CCCCCC1=C(C2C(CC(C(O2)(C)C)O)(C(C1O)Cl)O)C=O |

Synonyms |

cytosporin B |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Cytosporin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosporin B is a naturally occurring cyclic undecapeptide belonging to the cyclosporin (B1163) family of metabolites. First identified from the fungus Trichoderma polysporum, it is a structural analogue of the clinically significant immunosuppressant, Cyclosporin A. This technical guide provides a comprehensive overview of the origin of Cytosporin B, including its discovery, the producing microorganism, and its biosynthesis via the non-ribosomal peptide synthetase (NRPS) pathway. Detailed methodologies for the fermentation of Trichoderma polysporum and the isolation and purification of Cytosporin B are presented, based on established protocols for cyclosporins. Furthermore, this guide summarizes the available data on the biological activity of Cytosporin B, offering a comparative perspective with other cyclosporin analogues. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology who are investigating the therapeutic potential and biochemical properties of this fungal metabolite.

Introduction

The cyclosporins are a class of cyclic oligopeptides of fungal origin that have garnered significant attention in the medical and scientific communities, primarily due to the profound immunosuppressive properties of their most famous member, Cyclosporin A.[1] This family of natural products, however, is diverse, with numerous structural analogues that have been isolated and characterized. Among these is Cytosporin B, a minor analogue produced by the fungus Trichoderma polysporum.[2] Understanding the origin and biological characteristics of Cytosporin B is crucial for exploring its potential pharmacological applications and for the broader study of cyclosporin structure-activity relationships. This guide delves into the technical details of Cytosporin B's discovery, its microbial source, and the biochemical machinery responsible for its production.

Discovery and Producing Organism

Cytosporin B was first isolated and characterized in 1977 by Traber and his colleagues from the culture broth of the filamentous fungus Trichoderma polysporum (LINK ex PERS.) Rifai.[2][3] This discovery was part of a broader investigation into the secondary metabolites of this fungal species, which also led to the identification of other cyclosporin analogues, such as Cyclosporins D and E. Trichoderma polysporum is a species of soil-dwelling fungi known for producing a variety of bioactive secondary metabolites.[4] While the closely related fungus Tolypocladium inflatum (also known as Beauveria nivea) is the primary industrial source of Cyclosporin A, Trichoderma polysporum remains the original and a significant source of several other cyclosporin variants, including Cytosporin B.[1][5]

Biosynthesis of Cytosporin B

The biosynthesis of cyclosporins, including Cytosporin B, is a complex process that does not involve ribosomal protein synthesis. Instead, it is carried out by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[6][7] The NRPS acts as a molecular assembly line, sequentially adding and modifying amino acid precursors to build the cyclic peptide structure.

The general mechanism for cyclosporin biosynthesis involves the following key steps:

-

Amino Acid Activation: The constituent amino acids of the cyclosporin molecule are activated to their adenylated forms by adenylation (A) domains within the NRPS.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) or peptidyl carrier protein (PCP) domains.

-

Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T domains.

-

N-methylation: In the case of N-methylated amino acids, which are common in cyclosporins, N-methyltransferase (NMT) domains catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered amino acid.

-

Epimerization: Some NRPS modules contain epimerization (E) domains that convert L-amino acids to their D-isomers.

-

Cyclization and Release: The final step involves the cyclization of the linear peptide and its release from the NRPS, a reaction often catalyzed by a terminal thioesterase (TE) domain.

The specific amino acid sequence of Cytosporin B is determined by the number and arrangement of the modules in the Trichoderma polysporum NRPS and the substrate specificity of each A domain.

Signaling Pathway Diagram

Experimental Protocols

Fermentation of Trichoderma polysporum for Cytosporin B Production

The following is a generalized protocol for the submerged fermentation of Trichoderma species to produce cyclosporins, which can be adapted for Cytosporin B production.

4.1.1 Inoculum Preparation

-

Prepare a seed culture medium, such as Malt (B15192052) Yeast Extract (MY) medium (2% malt extract, 0.4% yeast extract, pH 5.7).[5]

-

Aseptically transfer a 0.8 cm disk of a 5-day old culture of Trichoderma polysporum from a Malt Extract Agar (MEA) plate to a flask containing the sterile seed culture medium.

-

Incubate the flask on an orbital shaker at 200 rpm for 72 hours at 30°C.[8]

4.1.2 Production Fermentation

-

Prepare the production medium with the following composition: 5% glucose, 1% peptone, 0.5% KH₂PO₄, and 0.25% KCl, with the pH adjusted to 5.3.[8]

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture on an orbital shaker at 200 rpm at 28-30°C for 10-14 days.[5]

Isolation and Purification of Cytosporin B

The following protocol is a general method for the extraction and purification of cyclosporins from a fermentation broth.

4.2.1 Extraction

-

Harvest the fermentation broth and mix it with an equal volume of n-butyl acetate (B1210297).

-

Stir the mixture at 200 rpm for 24 hours at 30°C to extract the cyclosporins into the organic phase.[8]

-

Separate the organic layer using a separatory funnel.

-

Evaporate the organic solvent under vacuum to obtain a crude extract.

-

Dissolve the dried extract in methanol (B129727) for further purification.

4.2.2 Purification

-

The crude extract can be subjected to column chromatography on silica (B1680970) gel.

-

Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol, to separate the different cyclosporin analogues.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing Cytosporin B and evaporate the solvent.

-

Further purification can be achieved by preparative HPLC to obtain highly pure Cytosporin B.

Experimental Workflow Diagram

Biological Activity

Cytosporin B, like other members of the cyclosporin family, exhibits immunosuppressive properties. The mechanism of action for cyclosporins involves the formation of a complex with an intracellular receptor, cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that is crucial for the expression of genes encoding cytokines such as interleukin-2 (B1167480) (IL-2).[9][10] By blocking IL-2 production, cyclosporins suppress the activation and proliferation of T-lymphocytes, which are key mediators of the immune response.[11]

While extensive quantitative data on the biological activity of Cytosporin B is not as readily available as for Cyclosporin A, comparative studies have provided insights into its relative potency. The immunosuppressive activity of different cyclosporin analogues can vary depending on the specific amino acid substitutions in their structure.

Quantitative Data on Immunosuppressive Activity of Cyclosporin Analogues

| Compound | Assay | Target/Cell Line | IC₅₀ (µg/L) | Reference |

| Cyclosporin A | Mixed Lymphocyte Culture (MLC) | Human Peripheral Blood Mononuclear Cells | 19 ± 4 | [12] |

| Cyclosporin G | Mixed Lymphocyte Culture (MLC) | Human Peripheral Blood Mononuclear Cells | 60 ± 7 | [12] |

Note: Specific IC₅₀ values for Cytosporin B are not widely reported in the currently available literature. The table above provides comparative data for other well-studied cyclosporins to give a context for the expected range of activity.

Conclusion

Cytosporin B is a fascinating member of the cyclosporin family, originating from the fungus Trichoderma polysporum. Its discovery has contributed to our understanding of the structural diversity of these important fungal metabolites. The biosynthesis of Cytosporin B via a non-ribosomal peptide synthetase highlights the complex enzymatic machinery that fungi have evolved to produce a wide array of bioactive compounds. While detailed quantitative data on its biological activity remains less explored compared to Cyclosporin A, the established protocols for the fermentation of Trichoderma and the isolation of cyclosporins provide a solid foundation for further research into this compound. Future studies focusing on the specific immunosuppressive profile and potential therapeutic applications of Cytosporin B are warranted to fully elucidate its place within the pharmacopeia of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cyclosporine. Total syntheses of ‘cyclosporin A’ and ‘cyclosporin H’, two fungal metabolites isolated from the species Tolypocladium inflatum GAMS | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 5. scielo.br [scielo.br]

- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. View of Trichoderma harzianum : A new fungal source for the production of cyclosporin A | Bangladesh Journal of Pharmacology [banglajol.info]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytosporin B from Trichoderma: A Technical Guide to Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytosporin B, a cyclic undecapeptide with significant immunosuppressive properties, focusing on its discovery and isolation from the fungal genus Trichoderma. This document details the historical context of its discovery, comprehensive experimental protocols for its production and purification, and a summary of its mechanism of action.

Discovery and Significance

The journey of cyclosporins began with the isolation of Cyclosporin (B1163) A from the fungus Trichoderma polysporum (formerly Tolypocladium inflatum).[1] This discovery was a landmark in immunopharmacology, providing a powerful tool to prevent organ transplant rejection.[2] In 1977, a pivotal paper by R. Traber and colleagues announced the discovery of several new cyclopeptides from Trichoderma polysporum, including Cyclosporin B, D, and E.[3] Cytosporin B is a minor analogue of the more extensively studied Cyclosporin A.[4] Like other cyclosporins, it is a non-polar cyclic polypeptide.[5]

Table 1: Physicochemical Properties of Cytosporin B

| Property | Value | Reference |

| Molecular Formula | C61H109N11O12 | [4] |

| Molecular Weight | 1188.6 g/mol | [4] |

Production and Isolation from Trichoderma

The production of cyclosporins from Trichoderma species, such as T. harzianum and T. polysporum, is achieved through submerged fermentation. The following sections detail the experimental protocols for the cultivation of the fungus and the subsequent isolation and purification of Cytosporin B.

Fungal Strain and Culture Conditions

Trichoderma species are ubiquitous fungi, and various strains have been shown to produce cyclosporins.[6] Trichoderma harzianum has been identified as a producer of Cyclosporin A, with reported yields of 44.06 µg/mL.[7][8] While specific yields for Cytosporin B are not extensively reported, the methodologies for producing Cyclosporin A can be adapted.

Experimental Protocol: Fermentation

This protocol is based on established methods for cyclosporin production from Trichoderma.[7][9][10]

-

Inoculum Preparation:

-

Prepare a seed culture medium containing (w/v): 2% malt (B15192052) extract and 0.4% yeast extract. Adjust the pH to 5.7.

-

Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the flasks with a 0.8 cm agar (B569324) plug from a 5-day-old culture of Trichoderma on Malt Extract Agar (MEA).

-

Incubate the seed culture on an orbital shaker at 200 rpm for 72 hours at 30°C.

-

-

Production Fermentation:

-

Prepare the production medium with the following composition (w/v): 5% glucose, 1% peptone, 0.5% KH2PO4, and 0.25% KCl. Adjust the initial pH to 5.3.

-

Dispense 50 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize.

-

Inoculate the production flasks with 5 mL of the seed inoculum.

-

Incubate the production culture for 10 days at 28°C on an orbital shaker at 200 rpm.

-

Table 2: Quantitative Parameters for Trichoderma Fermentation

| Parameter | Value | Reference |

| Seed Culture Incubation Time | 72 hours | [9] |

| Seed Culture Temperature | 30°C | [9] |

| Production Culture Incubation Time | 10 days | [9] |

| Production Culture Temperature | 28 ± 1°C | [9] |

| Agitation Speed | 200 rpm | [9] |

| Inoculum Volume | 5 mL | [9] |

| Cyclosporin A Yield (T. harzianum) | 44.06 µg/mL | [7] |

Experimental Protocol: Extraction and Purification

The following protocol outlines the steps for extracting and purifying Cytosporin B from the fermentation broth.

-

Extraction:

-

At the end of the fermentation, harvest the entire culture broth.

-

Mix the broth with an equal volume of butyl acetate.[9]

-

Stir the mixture at 200 rpm for 24 hours at 30°C to extract the cyclosporins into the organic phase.

-

Separate the organic layer using a separatory funnel.

-

Evaporate the organic solvent under vacuum to obtain a crude extract.

-

Dissolve the dried extract in methanol.

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques.

-

A common method involves preparative High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel or aluminum oxide column.[11]

-

Fractions are collected and analyzed for the presence of Cytosporin B, typically by comparing with a pure standard.

-

Mass spectrometry can be used to confirm the identity of the purified compound.[7]

-

Visualization of the Experimental Workflow

Caption: Workflow for Cytosporin B production and isolation.

Mechanism of Immunosuppressive Action

The immunosuppressive effects of cyclosporins, including Cytosporin B, are mediated through a specific intracellular signaling pathway. The primary target of this action is the inhibition of T-cell activation.[12]

The mechanism involves the following key steps:

-

Binding to Cyclophilin: Cytosporin B, upon entering a T-lymphocyte, binds to an intracellular protein called cyclophilin.[13]

-

Inhibition of Calcineurin: The Cytosporin B-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[12][14]

-

Blockade of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cytosporin B prevents the dephosphorylation of NFAT.[13][15]

-

Suppression of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate into the nucleus. This blockage prevents the transcription of genes for crucial cytokines, most notably Interleukin-2 (IL-2).[12][16]

-

Reduced T-Cell Proliferation: IL-2 is a potent T-cell growth factor. The inhibition of its production leads to a significant reduction in T-cell proliferation and activation, thus dampening the immune response.[13]

Visualization of the Signaling Pathway

Caption: Immunosuppressive signaling pathway of Cytosporin B.

Conclusion

Cytosporin B, originally discovered from Trichoderma polysporum, represents an important member of the cyclosporin family of immunosuppressants. While it is a minor analogue compared to Cyclosporin A, its production from Trichoderma species is feasible using established fermentation and purification protocols. The well-understood mechanism of action, involving the inhibition of the calcineurin-NFAT pathway, underscores its potential in immunomodulatory applications. Further research to optimize the production yield of Cytosporin B from Trichoderma and to fully characterize its specific biological activities is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.1: The cyclosporine story [davidmoore.org.uk]

- 3. [New cyclopeptides from Trichoderma polysporum (Link ex Pers.) Rifai: cyclosporins B, D and E (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporin B | C61H109N11O12 | CID 12797522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. ijritcc.org [ijritcc.org]

- 7. Trichoderma harzianum : A new fungal source for the production of cyclosporin A | Bangladesh Journal of Pharmacology [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. View of Trichoderma harzianum : A new fungal source for the production of cyclosporin A | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5256547A - Process for making and isolating cyclosporin a by fermentation - Google Patents [patents.google.com]

- 12. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Cyclosporin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) B is a cyclic undecapeptide belonging to the cyclosporin family of natural products produced by the fungus Tolypocladium inflatum. While structurally similar to the well-known immunosuppressant Cyclosporin A, Cyclosporin B exhibits its own unique profile of biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cyclosporin B, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure

Cyclosporin B is a cyclic peptide composed of eleven amino acid residues. Its structure is characterized by the presence of several N-methylated amino acids and a unique C9-amino acid. The primary structure of Cyclosporin B differs from Cyclosporin A at the second amino acid position, where L-α-aminobutyric acid in Cyclosporin A is replaced by L-alanine in Cyclosporin B.

Molecular Formula: C61H109N11O12[][]

Molecular Weight: 1188.58 g/mol []

2D Structure with Stereochemistry:

Caption: Simplified representation of the amino acid sequence of Cyclosporin B.

Chemical and Physical Properties

The physicochemical properties of Cyclosporin B are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C61H109N11O12 | [][] |

| Molecular Weight | 1188.58 g/mol | |

| Melting Point | 149-152 °C | |

| Appearance | White to off-white powder | |

| Solubility | ||

| Water | Limited solubility | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| DMF | 20 mg/mL | |

| DMSO | 3 mg/mL | |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |

| Ethanol | 14 mg/mL |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of Cyclosporin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Cyclosporin B, aiding in its identification and structural analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for the sensitive and specific quantification of cyclosporins in biological matrices. The fragmentation of cyclosporins is complex due to their cyclic nature and the presence of modified amino acids. Studies on cyclosporin fragmentation reveal characteristic losses of water and amino acid residues.

Infrared (IR) Spectroscopy

IR spectroscopy of cyclosporins shows characteristic absorption bands corresponding to the various functional groups present in the molecule, including amide C=O stretching, N-H stretching, and C-H stretching vibrations. These spectra can provide insights into the secondary structure and hydrogen bonding within the molecule.

Biological Activities and Mechanism of Action

Cyclosporin B is primarily known for its immunosuppressive activity, although it is generally less potent than Cyclosporin A. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, a critical pathway in the activation of T-lymphocytes.

Calcineurin-NFAT Signaling Pathway Inhibition

The immunosuppressive effect of Cyclosporin B is initiated by its binding to the intracellular protein cyclophilin. The resulting Cyclosporin B-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin B prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus. This, in turn, inhibits the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

Caption: The signaling pathway of Cyclosporin B-mediated immunosuppression.

Other Biological Activities

While immunosuppression is its most studied activity, research into other potential biological effects of Cyclosporin B is ongoing. Given its structural similarity to other cyclosporins, it may possess other activities, though these are likely to be less potent than those of Cyclosporin A.

Experimental Protocols

The isolation, purification, and characterization of Cyclosporin B involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of Cyclosporin B

Cyclosporin B is typically isolated from the fermentation broth of Tolypocladium inflatum. The general workflow involves extraction of the fungal mycelium followed by a multi-step chromatographic purification process.

Caption: General workflow for the isolation and purification of Cyclosporin B.

Detailed Methodologies:

-

Fermentation: Tolypocladium inflatum is cultured in a suitable nutrient medium under optimized conditions to promote the production of cyclosporins.

-

Extraction: The fungal mycelium is harvested and extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract containing a mixture of cyclosporins and other metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate Cyclosporin B from other cyclosporins (A, C, D, etc.) and impurities.

-

Silica Gel Column Chromatography: An initial separation is often performed on a silica gel column using a non-polar solvent system.

-

High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity Cyclosporin B is typically achieved using preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.

-

Characterization Methods

-

NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified compound to confirm its structure and stereochemistry. Samples are typically dissolved in deuterated solvents like chloroform-d (B32938) or methanol-d4.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study its fragmentation pattern, which provides structural information.

-

Purity Analysis: The purity of the final product is assessed by analytical HPLC, typically using a UV detector.

Conclusion

Cyclosporin B is a significant member of the cyclosporin family with a well-defined chemical structure and immunosuppressive properties. While less potent than Cyclosporin A, its study provides valuable insights into the structure-activity relationships of this important class of therapeutic agents. This technical guide has summarized the core knowledge regarding its chemical structure, physicochemical properties, and mechanism of action, and has provided an overview of the experimental protocols for its isolation and characterization. Further research into the specific biological activities and potential therapeutic applications of Cyclosporin B is warranted.

References

Navigating the Nuances: A Technical Guide to Cytosporin B and Cytosporone B

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of pharmacological research, precise nomenclature is paramount. A common point of confusion arises between two distinctly different molecules: Cyclosporin (B1163) B and Cytosporone B. This technical guide serves to elucidate the core differences between these compounds, providing a comprehensive overview of their respective biological activities, mechanisms of action, and relevant experimental data. This document will clarify their unique identities and offer a detailed comparison to aid researchers in their drug discovery and development endeavors.

Clarification of Nomenclature: Cyclosporin B vs. Cytosporone B

It is critical to establish from the outset that Cyclosporin B and Cytosporone B are fundamentally different compounds with unrelated chemical structures and biological targets.

-

Cyclosporin B is a minor analogue of the well-known immunosuppressant, Cyclosporine A.[1][2] It is a cyclic peptide belonging to the cyclosporin family of fungal metabolites.[2] Its primary biological effect is the suppression of the immune system.[2]

-

Cytosporone B (Csn-B) , also known as Dothiorelone G, is a naturally occurring octaketide.[3] It is recognized as a potent agonist of the nuclear orphan receptor Nur77 (NR4A1). Its activities are primarily linked to the regulation of apoptosis, inflammation, and metabolism.

The similarity in their names is purely coincidental and can lead to inadvertent misinterpretation of research data. This guide will now proceed to detail the distinct characteristics of each molecule.

Cyclosporin B: An Immunosuppressive Cyclopeptide

Cyclosporin B is a member of the cyclosporin family of cyclic undecapeptides isolated from fungi. While less potent than its renowned counterpart, Cyclosporine A, it shares a similar mechanism of action and is often studied in the context of immunosuppression.

Biological Activity and Mechanism of Action

The primary biological function of Cyclosporin B is the suppression of T-cell mediated immune responses. This is achieved through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

The mechanism can be summarized in the following steps:

-

Binding to Cyclophilin: Cyclosporin B enters T-lymphocytes and binds to the intracellular protein, cyclophilin.

-

Formation of an Inhibitory Complex: The Cyclosporin B-cyclophilin complex then binds to calcineurin.

-

Inhibition of Calcineurin Activity: This ternary complex formation inhibits the phosphatase activity of calcineurin.

-

Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin B prevents NFAT dephosphorylation, thus blocking its translocation into the nucleus.

-

Downregulation of Cytokine Gene Transcription: Nuclear NFAT is a key transcription factor for several cytokine genes, most notably Interleukin-2 (IL-2). The absence of nuclear NFAT leads to a significant reduction in IL-2 production.

-

Inhibition of T-Cell Proliferation: As IL-2 is a critical signaling molecule for T-cell proliferation and activation, its diminished production results in an overall immunosuppressive effect.

Quantitative Data

The immunosuppressive potency of Cyclosporin B is generally reported to be lower than that of Cyclosporine A.

| Compound | Target | Assay | IC50 | Reference |

| Cyclosporin A | T-cell Proliferation (Mitogen-induced) | In vitro lymphocyte proliferation assay | 19 ± 4 µg/L | |

| Cyclosporin G | T-cell Proliferation (Mitogen-induced) | In vitro lymphocyte proliferation assay | 60 ± 7 µg/L | |

| Cyclosporine A | Calcineurin Activity Inhibition (in Whole Blood) | In vitro phosphatase assay | 102 µg/L | |

| Cyclosporine A | IFN-γ Induction Inhibition (in Whole Blood) | In vitro cytokine production assay | 690 µg/L |

Note: Data for Cyclosporin B is often compared to Cyclosporin A and other analogues like G. The IC50 values highlight the relative potency.

Signaling Pathway Diagram

Caption: Cyclosporin B inhibits T-cell proliferation via calcineurin-NFAT pathway.

Experimental Protocols

This protocol is a generalized method for assessing the immunosuppressive activity of compounds like Cyclosporin B.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

- Collect whole blood from healthy donors in heparinized tubes.

- Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

- Carefully layer the diluted blood over a Ficoll-Paque gradient.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Aspirate the layer of mononuclear cells at the plasma-Ficoll interface.

- Wash the cells twice with PBS.

- Resuspend the cells in complete RPMI-1640 medium.

2. Cell Culture and Treatment:

- Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

- Add varying concentrations of Cyclosporin B (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).

- Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

3. Proliferation Assessment:

- Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the final 4-18 hours of incubation.

- Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter, or measure the absorbance for colorimetric assays.

- Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

A[label="Isolate PBMCs from Whole Blood"];

B[label="Plate PBMCs in 96-well plate"];

C [label="Add Cyclosporin B & Mitogen"];

D [label="Incubate for 72h at 37°C"];

E [label="Add Proliferation Indicator"];

F [label="Measure Proliferation"];

G [label="Calculate IC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for in vitro T-cell proliferation assay.

Cytosporone B: A Nur77/NR4A1 Agonist

Cytosporone B (Csn-B) is a fungal metabolite that has garnered significant interest for its role as a specific agonist for the nuclear receptor Nur77 (also known as NR4A1). Its biological activities are diverse, with implications in cancer, metabolic diseases, and inflammatory conditions.

Biological Activity and Mechanism of Action

Cytosporone B exerts its effects by directly binding to and activating Nur77, a transcription factor that plays crucial roles in various cellular processes.

The key mechanisms of action include:

-

Binding to Nur77: Csn-B binds with high affinity to the ligand-binding domain (LBD) of Nur77.

-

Activation of Nur77-dependent Transcription: This binding event stimulates the transactivational activity of Nur77, leading to the expression of its target genes.

-

Induction of Apoptosis in Cancer Cells: In cancer cells, Csn-B-activated Nur77 can translocate from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, which leads to cytochrome c release and subsequent apoptosis.

-

Regulation of Gluconeogenesis: Csn-B has been shown to increase blood glucose levels by inducing the expression of genes involved in gluconeogenesis in the liver, a process dependent on Nur77.

-

Anti-inflammatory and Anti-fibrotic Effects: Csn-B, through Nur77 activation, can suppress inflammatory responses and has demonstrated anti-fibrotic effects in various models.

Quantitative Data

| Compound | Target | Assay | EC50 / Kd / IC50 | Reference |

| Cytosporone B (Csn-B) | Nur77 (NR4A1) | Luciferase Reporter Assay | 0.278 nM (EC50) | |

| Cytosporone B (Csn-B) | Nur77 (NR4A1) | Binding Assay | 8.52 x 10⁻⁷ M (Kd) | |

| Cytosporone B (Csn-B) | H460 Lung Cancer Cell Viability | Cell Proliferation Assay | ~10 µM (IC50) | |

| Cytosporone B (Csn-B) | LNCaP Prostate Cancer Cell Viability | Cell Proliferation Assay | ~15 µM (IC50) |

Signaling Pathway Diagram

Caption: Cytosporone B induces apoptosis via Nur77 activation and mitochondrial pathway.

Experimental Protocols

This protocol is designed to measure the activation of Nur77 by compounds like Cytosporone B.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T or a cancer cell line like BGC-823) in DMEM supplemented with 10% FBS.

- Seed the cells in a 24-well plate.

- Co-transfect the cells with a Nur77 expression plasmid and a luciferase reporter plasmid containing Nur77 response elements (NBRE or NurRE). A Renilla luciferase plasmid can be co-transfected for normalization.

2. Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Cytosporone B or a vehicle control.

- Incubate the cells for another 24 hours.

3. Luciferase Activity Measurement:

- Lyse the cells using a passive lysis buffer.

- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

- Normalize the firefly luciferase activity to the Renilla luciferase activity.

- Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

node [fillcolor="#F1F3F4", fontcolor="#202124"];

A[label="Co-transfect cells with Nur77\nand Luciferase Reporter Plasmids"];

B[label="Treat cells with Cytosporone B"];

C [label="Incubate for 24h"];

D [label="Lyse cells"];

E [label="Measure Luciferase Activity"];

F [label="Normalize and Calculate Fold Induction"];

G [label="Determine EC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for Nur77 luciferase reporter assay.

Summary and Conclusion

This technical guide has delineated the distinct identities of Cyclosporin B and Cytosporone B, providing a detailed comparison of their structures, biological functions, and mechanisms of action. Cyclosporin B is an immunosuppressive agent that functions through the inhibition of the calcineurin-NFAT pathway, while Cytosporone B is a Nur77 agonist with activities in apoptosis, metabolism, and inflammation. The quantitative data, signaling pathway diagrams, and experimental protocols provided herein offer a comprehensive resource for researchers. A clear understanding of these differences is essential for the accurate design and interpretation of studies in pharmacology and drug development.

References

The Biological Activity of Cytosporin B: A Technical Guide for Researchers

An In-depth Examination of a Key Cyclosporine A Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporin B, also known as metabolite M17 or AM1, is a primary hydroxylated metabolite of the widely used immunosuppressant Cyclosporine A. While Cyclosporine A has a well-documented and potent inhibitory effect on the immune system, the biological activity of its metabolites, such as Cytosporin B, is more nuanced. Understanding the specific activities of these metabolites is crucial for a comprehensive grasp of Cyclosporine A's overall pharmacological profile, including its therapeutic efficacy and potential toxicities. This technical guide provides a detailed overview of the biological activity of Cytosporin B, focusing on its immunosuppressive properties in comparison to its parent compound. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Mechanism of Action: A Attenuated Immunosuppressive Profile

Cytosporin B shares the same fundamental mechanism of action as Cyclosporine A, which involves the inhibition of calcineurin, a critical phosphatase in the T-cell activation pathway. However, structural modifications, specifically hydroxylation, result in a significantly reduced immunosuppressive potency.

The canonical pathway involves the binding of the cyclosporin (B1163) molecule to the intracellular protein cyclophilin. This complex then binds to calcineurin, inhibiting its ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[1][2] This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it initiates the transcription of key cytokines, most notably Interleukin-2 (IL-2).[1][3] IL-2 is a potent T-cell growth factor, and its inhibition leads to a suppression of T-cell proliferation and the overall adaptive immune response.

While Cytosporin B follows this same pathway, its structural alteration lessens its inhibitory effect on calcineurin.[1] Consequently, its ability to suppress T-cell activation and proliferation is attenuated compared to Cyclosporine A.

Figure 1: Cytosporin B Mechanism of Action.

Quantitative Data on Biological Activity

The immunosuppressive activity of Cytosporin B has been quantified in various in vitro assays, consistently demonstrating a lower potency than Cyclosporine A. The following tables summarize the available quantitative data.

Table 1: IC50 Values for Inhibition of T-Cell Proliferation

| Compound | Assay | Stimulant | IC50 (ng/mL) | Relative Potency (vs. CsA) | Reference |

| Cyclosporine A | T-Cell Clone Proliferation | Antigen | 16 | 100% | |

| Cytosporin B (M17) | T-Cell Clone Proliferation | Antigen | 500 | 3.2% | |

| Cyclosporine A | Lymphocyte Proliferation | Concanavalin A | 23 | 100% | |

| Cytosporin B (AM1) | Lymphocyte Proliferation | Concanavalin A | 110 | 20.9% | |

| Cyclosporine A | Mixed Lymphocyte Culture (MLC) | Alloantigen | ~19 | 100% | |

| Cytosporin B (M17) | Mixed Lymphocyte Culture (MLC) | Alloantigen | Approaches CsA activity | ~100% | |

| Cyclosporine A | Phytohemagglutinin (PHA) Assay | PHA | - | - | |

| Cytosporin B (M17) | Phytohemagglutinin (PHA) Assay | PHA | Less inhibitory than CsA | <100% |

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimulant concentrations used.

Table 2: Inhibition of Cytokine Production

| Compound | Assay | Stimulant | Effect | Reference |

| Cyclosporine A | IL-2 Production | Mixed Lymphocyte Culture | Strong Inhibition | |

| Cytosporin B (M17/M1) | IL-2 Production | Mixed Lymphocyte Culture | Inhibition to the same extent as CsA |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cytosporin B's biological activity. These protocols are based on standard procedures for assessing the immunosuppressive effects of compounds like Cyclosporine A and its metabolites.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental method to assess the cell-mediated immune response by measuring the proliferation of lymphocytes from one donor (responder) when co-cultured with lymphocytes from a genetically different donor (stimulator).

Objective: To determine the inhibitory effect of Cytosporin B on T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to inhibit their proliferation. These are the "stimulator" cells.

-

Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of responder PBMCs (e.g., 1 x 10⁵ cells/well) with an equal number of stimulator PBMCs.

-

Compound Treatment: Add serial dilutions of Cytosporin B (and Cyclosporine A as a positive control) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment: On day 4, pulse the cultures with 1 µCi of [³H]-thymidine per well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

Figure 2: Workflow of a Mixed Lymphocyte Reaction Assay.

CFSE-Based T-Cell Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a flow cytometry-based method that allows for the visualization of successive generations of proliferating cells.

Objective: To quantify the dose-dependent inhibition of T-cell proliferation by Cytosporin B.

Methodology:

-

Cell Preparation: Isolate PBMCs or purified T-cells from a healthy donor.

-

CFSE Staining: Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate. Add a T-cell stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

-

Compound Treatment: Add serial dilutions of Cytosporin B and appropriate controls.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells, wash, and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells. Calculate the percentage of proliferating cells and the division index for each condition.

In Vitro Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by test compounds.

Objective: To determine the direct inhibitory effect of the Cytosporin B-cyclophilin complex on calcineurin's phosphatase activity.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of Cytosporin B in DMSO, recombinant calcineurin, recombinant cyclophilin, and a phosphopeptide substrate (e.g., RII phosphopeptide).

-

Complex Formation: Pre-incubate Cytosporin B with cyclophilin to allow for complex formation.

-

Reaction Setup: In a 96-well plate, add the assay buffer, calmodulin, CaCl₂, the pre-formed Cytosporin B-cyclophilin complex (at various concentrations), and recombinant calcineurin.

-

Initiation of Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Detection: Stop the reaction and measure the amount of free phosphate (B84403) released using a detection reagent such as Malachite Green.

-

Data Analysis: Generate a standard curve using known phosphate concentrations. Calculate the percentage of calcineurin inhibition for each concentration of the Cytosporin B-cyclophilin complex and determine the IC50 value.

Figure 3: Workflow for an In Vitro Calcineurin Activity Assay.

Other Potential Biological Activities

While the primary focus of research on Cytosporin B has been its immunosuppressive activity, it is important to consider other potential biological effects, particularly in the context of the broader activities of its parent compound.

-

Anti-inflammatory Effects: Given its mechanism of action targeting T-cell activation and cytokine production, Cytosporin B likely possesses anti-inflammatory properties, albeit weaker than Cyclosporine A.

-

Anticancer and Antimicrobial Activities: Cyclosporine A has been investigated for its potential anticancer and antimicrobial activities. However, there is currently a lack of specific data on whether Cytosporin B retains any of these activities to a significant degree. Further research is warranted to explore these possibilities.

-

P-glycoprotein (P-gp) Inhibition: Cyclosporine A is a known inhibitor of the P-glycoprotein multidrug resistance transporter. One study indicated that Cytosporin B (as metabolite M17) did not have a significant sensitizing effect on the cytotoxicity of MDR-related anti-neoplastic drugs, suggesting a much-reduced P-gp inhibitory activity compared to the parent compound.

Conclusion and Future Directions

Cytosporin B, a major metabolite of Cyclosporine A, exhibits a significantly attenuated immunosuppressive profile compared to its parent drug. While it operates through the same calcineurin-NFAT signaling pathway, its reduced potency highlights the critical role of specific structural features in the bioactivity of cyclosporins. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced biological activities of Cytosporin B.

Future research should aim to:

-

Generate a more comprehensive set of IC50 values for Cytosporin B across a wider range of immune cell types and activation stimuli.

-

Investigate potential non-immunosuppressive biological activities of Cytosporin B, such as anti-inflammatory, anticancer, and antimicrobial effects, using dedicated in vitro and in vivo models.

-

Elucidate the precise structural-activity relationships that govern the reduced potency of Cytosporin B and other cyclosporine metabolites.

A deeper understanding of the biological activities of Cytosporin B will not only contribute to a more complete picture of Cyclosporine A's pharmacology but may also unveil new therapeutic possibilities for this and related molecules.

References

- 1. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by various fungi, is a potent biological tool extensively utilized in cell biology and cancer research. Its multifaceted mechanism of action primarily revolves around the disruption of the actin cytoskeleton, a critical component for numerous cellular processes. Additionally, Cytochalasin B exhibits a significant inhibitory effect on glucose transport. This technical guide provides a comprehensive overview of the molecular mechanisms of Cytochalasin B, detailing its interaction with actin filaments and glucose transporters. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Inhibition of Actin Polymerization

The most well-characterized effect of Cytochalasin B is its interference with the dynamics of the actin cytoskeleton. Actin filaments are polar structures with a fast-growing "barbed" end and a slow-growing "pointed" end. Cytochalasin B exerts its inhibitory effect by binding to the barbed end of actin filaments[1][2][3][4][5]. This binding event has several key consequences:

-

Blocks Monomer Addition: By capping the barbed end, Cytochalasin B physically obstructs the addition of new actin monomers, thereby inhibiting filament elongation.

-

Inhibits Nucleation: It can interfere with the initial formation of actin filaments (nucleation).

-

Disrupts Filament Networks: The overall result is a disruption of the intricate actin filament networks within the cell, leading to changes in cell morphology, motility, and division.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of Cytochalasin B's interaction with actin and its subsequent cellular effects can be quantified. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Kd) | |||

| Kd for F-actin | ~4 x 10⁻⁸ M | In the absence of ATP | |

| Kd for F-actin | 1.4 nM | In ADP solution with inorganic phosphate (B84403) (Pi) | |

| Kd for F-actin | 1.6 nM (high-affinity) | In ADP solution without Pi | |

| Kd for F-actin | 200 nM (low-affinity) | In ADP solution without Pi | |

| Inhibitory Concentration | |||

| IC50 for cytotoxicity (HeLa cells) | 7.9 µM | WST-8 assay | |

| IC50 for KV1.5 blocking | 4 µM |

Table 1: Quantitative data for Cytochalasin B's interaction with actin and its cytotoxic effects.

Experimental Protocol: In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into a polymer.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Imidazole pH 7.0)

-

Cytochalasin B stock solution (in DMSO)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Preparation of Monomeric Actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final concentration will depend on the specific experimental goals.

-

Baseline Reading: Transfer the G-actin solution to a cuvette and record the baseline fluorescence for a few minutes.

-

Initiation of Polymerization: To initiate polymerization, add 1/10th volume of 10x polymerization buffer. For the experimental condition, add the desired concentration of Cytochalasin B (or DMSO for control) just before the polymerization buffer.

-

Data Acquisition: Immediately start recording the fluorescence intensity over time. The fluorescence will increase as pyrene-actin incorporates into filaments.

-

Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates between the control and Cytochalasin B-treated samples.

Signaling Pathway: Disruption of the Actin Cytoskeleton

The following diagram illustrates the primary mechanism of Cytochalasin B on actin polymerization.

Secondary Mechanism of Action: Inhibition of Glucose Transport

Cytochalasin B is also a potent inhibitor of glucose transport across the cell membrane. This effect is independent of its action on the actin cytoskeleton.

-

Target: The primary target for this inhibition is the glucose transporter 1 (GLUT1), which is widely expressed in many cell types.

-

Mechanism: Cytochalasin B binds to the intracellular domain of GLUT1, competitively inhibiting the transport of glucose out of the cell. This binding prevents the conformational change necessary for glucose translocation.

Quantitative Data: Inhibition of Glucose Transport

| Parameter | Value | Cell Line/System | Reference |

| IC50 for hGLUT1 inhibition | Submicromolar | HEK 293 cells | |

| IC50 for hGLUT4 inhibition | Submicromolar | HEK 293 cells | |

| IC50 for hGLUT2 inhibition | 10- to 100-fold higher than hGLUT1 | HEK 293 cells | |

| IC50 for hGLUT3 inhibition | Intermediate between hGLUT1 and hGLUT2 | HEK 293 cells |

Table 2: IC50 values of Cytochalasin B for the inhibition of various human glucose transporters (hGLUTs).

Experimental Protocol: Glucose Uptake Inhibition Assay

This protocol measures the inhibition of glucose uptake using a radiolabeled glucose analog, such as ³H-2-deoxyglucose (³H-2-DG).

Materials:

-

Cultured cells in a multi-well plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

³H-2-deoxyglucose

-

Cytochalasin B stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

0.1 M NaOH

-

Scintillation counter and cocktail

Procedure:

-

Cell Culture: Seed cells in a 24-well plate and grow them to near confluency.

-

Glucose Starvation: Wash the cells twice with KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

-

Inhibitor Treatment: Add the desired concentration of Cytochalasin B (or DMSO for control) to the wells and incubate for 30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding ³H-2-DG to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stop Reaction: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) of the Cytochalasin B-treated samples to the vehicle control to calculate the percentage of inhibition.

Signaling Pathway: Inhibition of GLUT1-Mediated Glucose Transport

The diagram below illustrates how Cytochalasin B inhibits glucose transport.

Cellular Consequences and Downstream Signaling

The dual effects of Cytochalasin B on the actin cytoskeleton and glucose transport lead to a cascade of cellular consequences, impacting cell cycle progression and inducing apoptosis.

Cell Cycle Arrest

Disruption of the actin cytoskeleton, particularly the contractile ring necessary for cytokinesis, leads to a failure in cell division. This often results in cell cycle arrest, with studies showing arrest at the S phase or G2/M phase. In some cancer cells, this arrest is mediated through the modulation of key cell cycle regulators such as CDK1, cyclin B1, p53, p27, and p21.

Induction of Apoptosis

Cytochalasin B can induce apoptosis through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: Treatment with Cytochalasin B has been shown to increase reactive oxygen species (ROS), decrease the mitochondrial membrane potential, and alter the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2). This leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: There is also evidence that Cytochalasin B can be involved in the activation of the extrinsic apoptosis pathway, for instance, through the generation of membrane vesicles carrying TRAIL that can activate caspase-8.

Signaling Pathway: Cytochalasin B-Induced Apoptosis

The following diagram outlines the key events in Cytochalasin B-induced apoptosis.

Conclusion

Cytochalasin B remains an invaluable tool in cellular research due to its potent and distinct mechanisms of action. By primarily targeting actin polymerization and secondarily inhibiting glucose transport, it allows for the dissection of a wide array of cellular processes. A thorough understanding of its quantitative effects, the methodologies to study them, and the resultant signaling cascades is crucial for its effective application in basic research and for the exploration of its therapeutic potential, particularly in oncology. This guide provides a foundational resource for professionals seeking to leverage the unique properties of Cytochalasin B in their scientific endeavors.

References

- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochalasin B - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Immunosuppressive Properties of Cytosporin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytosporin B, also known as Cytosporone B (CsnB), is a naturally occurring octaketide that has demonstrated significant immunomodulatory and anti-inflammatory properties. Unlike calcineurin inhibitors such as Cyclosporin A, Cytosporin B exerts its effects primarily through the activation of the orphan nuclear receptor Nur77 (NR4A1). This mechanism of action leads to the suppression of pro-inflammatory pathways in key immune cells, particularly macrophages and T cells. By activating Nur77, Cytosporin B inhibits the nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory cytokine production. Furthermore, it modulates T cell differentiation, steering the immune response away from pro-inflammatory Th1 and Th17 phenotypes and promoting the development of regulatory T cells. These characteristics position Cytosporin B as a compound of interest for the development of novel therapeutics for autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the immunosuppressive properties of Cytosporin B, including its mechanism of action, effects on immune cells, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Nur77 Agonism

The primary mechanism by which Cytosporin B exerts its immunosuppressive effects is through its function as an agonist for the nuclear orphan receptor Nur77 (also known as NR4A1). Nur77 is a key regulator of inflammation, apoptosis, and cellular metabolism.

Upon binding to the ligand-binding domain of Nur77, Cytosporin B stimulates its transactivational activity.[1][2] This activation of Nur77 initiates a cascade of events that ultimately dampen inflammatory responses. A key downstream effect of Nur77 activation by Cytosporin B is the inhibition of the NF-κB signaling pathway. Specifically, it has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[3][4] Since NF-κB is a master regulator of pro-inflammatory gene expression, its inhibition leads to a significant reduction in the production of inflammatory mediators.

Effects on Immune Cells

Cytosporin B has been shown to modulate the function of several key immune cell types, most notably macrophages and T lymphocytes.

Macrophages

In human pro-inflammatory macrophages (GM-MDMs), Cytosporin B significantly suppresses the production of a range of pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).[3] This effect is directly linked to the inhibition of NF-κB p65 nuclear translocation.[3][4] Furthermore, there is evidence to suggest that Cytosporin B may also promote an anti-inflammatory phenotype by enhancing the production of the anti-inflammatory cytokine IL-10.[3][4]

T Lymphocytes

Cytosporin B plays a crucial role in modulating the differentiation and function of CD4+ T cells.

-

Inhibition of Th1 and Th17 Differentiation: In vitro studies have demonstrated that Cytosporin B can inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells.[5] In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with Cytosporin B led to a significant reduction in the percentages of IFN-γ-producing (Th1) and IL-17-producing (Th17) T cells in the central nervous system.[5][6]

-

Induction of Regulatory T cells (Tregs): In a model of acute cardiac allograft rejection, Cytosporin B was found to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[7]

-

Induction of Apoptosis in Effector T cells: The same cardiac allograft rejection study also revealed that Cytosporin B can induce apoptosis in non-Treg CD4+ T cells, thereby reducing the population of effector T cells that contribute to graft rejection.[7]

Quantitative Data

While specific IC50 values for the immunosuppressive effects of Cytosporin B on immune cells are not widely reported in the available literature, dose-dependent effects on cytokine production and T cell differentiation have been documented.

Table 1: Effect of Cytosporin B on Pro-inflammatory Cytokine Production in LPS-stimulated Human GM-MDMs

| Cytokine | Concentration of Cytosporin B | % Inhibition | Reference |

| TNF | Not specified | Significant suppression | [3][4] |

| IL-1β | Not specified | Significant suppression | [3][4] |

| IL-6 | Not specified | Significant suppression | [3][4] |

| IL-8 | Not specified | Significant suppression | [3][4] |

Table 2: Effect of Cytosporin B on T Cell Differentiation and Cytokine Production

| Cell Type / Cytokine | Experimental Model | Treatment | Outcome | Reference |

| Th1 (IFN-γ+) cells | In vitro murine naïve T cell differentiation | 5 µg/mL & 10 µg/mL CsnB | Significant decrease in percentage of cells | [5] |

| Th17 (IL-17+) cells | In vitro murine naïve T cell differentiation | 5 µg/mL & 10 µg/mL CsnB | Significant decrease in percentage of cells | [5] |

| IFN-γ+ cells in CNS | EAE mouse model | 10 mg/kg CsnB daily | Significant reduction in percentage of cells | [5][6] |

| IL-17+ cells in CNS | EAE mouse model | 10 mg/kg CsnB daily | Significant reduction in percentage of cells | [5][6] |

| IFN-γ in splenocyte culture supernatant | EAE mouse model | 10 mg/kg CsnB daily | Significant decrease in concentration | [5] |

| IL-17 in splenocyte culture supernatant | EAE mouse model | 10 mg/kg CsnB daily | Significant decrease in concentration | [5] |

Experimental Protocols

In Vitro Macrophage Stimulation Assay

This protocol is based on the methodology described for assessing the effect of Cytosporin B on human monocyte-derived macrophages.[3]

-

Isolation and Differentiation of Human Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

-

Purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into pro-inflammatory macrophages (GM-MDMs). Culture for 7 days, replacing the medium every 2-3 days.

-

-

Treatment and Stimulation:

-

Plate the differentiated GM-MDMs in appropriate culture plates.

-

Pre-treat the cells with varying concentrations of Cytosporin B (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined time (e.g., 6-24 hours).

-

-

Analysis:

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of TNF, IL-1β, IL-6, and IL-8 using enzyme-linked immunosorbent assay (ELISA) kits.

-

NF-κB Nuclear Translocation: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. Analyze the subcellular localization of p65 using fluorescence microscopy.

-

In Vitro T Cell Differentiation Assay

This protocol is adapted from the methodology used to assess the effect of Cytosporin B on murine T cell differentiation.[5]

-

Isolation of Naïve CD4+ T Cells:

-

Harvest spleens and lymph nodes from mice.

-

Prepare single-cell suspensions.

-

Isolate naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

-

-

T Cell Activation and Differentiation:

-

Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

Culture the isolated naïve CD4+ T cells in the antibody-coated plates.

-

For Th1 differentiation , add IL-12 and anti-IL-4 antibody to the culture medium.

-

For Th17 differentiation , add IL-6, TGF-β, anti-IL-4, and anti-IFN-γ antibodies to the culture medium.

-

Add varying concentrations of Cytosporin B (e.g., 5 µg/mL, 10 µg/mL) or vehicle control to the respective wells.

-

Culture the cells for 4-5 days.

-

-

Analysis by Flow Cytometry:

-

Restimulate the differentiated T cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Perform intracellular staining for IFN-γ (for Th1) and IL-17 (for Th17) using fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing cells within the CD4+ T cell population using a flow cytometer.

-

Conclusion and Future Directions

Cytosporin B presents a compelling profile as an immunosuppressive agent with a distinct mechanism of action centered on the activation of the orphan nuclear receptor Nur77. Its ability to suppress pro-inflammatory cytokine production in macrophages and modulate T cell differentiation towards a more regulatory phenotype highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The preclinical data, particularly in models of multiple sclerosis and organ transplant rejection, are promising.

Future research should focus on several key areas. Firstly, the determination of precise IC50 values for its immunosuppressive effects on various immune cell populations is crucial for a more detailed quantitative understanding of its potency. Secondly, further elucidation of the downstream targets of the Nur77 signaling pathway activated by Cytosporin B will provide a more complete picture of its mechanism of action. Finally, extensive preclinical toxicology and pharmacokinetic studies are necessary to evaluate its safety and suitability for clinical development. The unique mechanism of Cytosporin B offers the potential for a new class of immunomodulatory drugs with a different side-effect profile compared to existing therapies.

References

- 1. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytosporone B (Csn-B), an NR4A1 agonist, attenuates acute cardiac allograft rejection by inducing differential apoptosis of CD4+T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Cytochalasin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a mycotoxin produced by various fungi, is a potent biological agent known for its profound effects on the cellular cytoskeleton. Its ability to inhibit actin polymerization has made it a valuable tool in cell biology research and a subject of interest in oncology for its cytotoxic properties. This technical guide provides an in-depth overview of the in vitro cytotoxicity profile of Cytochalasin B, detailing its mechanism of action, effects on various cell lines, and the intricate signaling pathways it modulates. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Cytochalasin B is a cell-permeable mycotoxin that exerts its biological effects primarily by disrupting the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, leading to a net depolymerization of actin filaments. This interference with a fundamental component of the cellular architecture triggers a cascade of events, including cell cycle arrest, induction of apoptosis, and ultimately, cell death. Its potent cytotoxic activity against various cancer cell lines has prompted investigations into its potential as an anticancer agent. Understanding the detailed in vitro cytotoxicity profile of Cytochalasin B is crucial for harnessing its therapeutic potential while mitigating its toxic effects.

Mechanism of Action

The primary molecular target of Cytochalasin B is actin. By disrupting actin filament dynamics, Cytochalasin B initiates a series of cellular responses that culminate in cytotoxicity:

-

Actin Cytoskeleton Disruption: Inhibition of actin polymerization leads to the collapse of the microfilament network, affecting cell morphology, motility, and division.

-

Induction of Apoptosis: The disruption of the cytoskeleton is a potent stress signal that activates programmed cell death. Cytochalasin B has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Cell Cycle Arrest: By interfering with the formation of the contractile actin ring required for cytokinesis, Cytochalasin B can lead to cell cycle arrest, primarily at the G2/M phase. Some studies also report S-phase arrest in specific cell lines like HeLa cells.[1]

-

Modulation of Intracellular Signaling: The cytotoxic effects of Cytochalasin B are mediated by complex signaling pathways involving reactive oxygen species (ROS) production, alterations in intracellular calcium homeostasis, and the activation of various kinases and proteases.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Cytochalasin B varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this cytotoxicity.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HeLa | Human Cervical Carcinoma | Not Specified | 7.9 | [1][2] |

| U251 | Human Glioma | 24 hours | 64.1 | |

| U251 | Human Glioma | 48 hours | 0.976 | |

| U251 | Human Glioma | 72 hours | 0.0257 | |

| U251 | Human Glioma | 96 hours | 0.0208 | |

| ZR-75-1 | Human Breast Cancer | Not Specified | 10-20 (concentration-dependent cytotoxicity) | |

| M109c (murine) | Lung Carcinoma | 3 hours | 3 | |

| P388/ADR (murine) | Leukemia | 3 hours | ~30 | |

| B16BL6 (murine) | Melanoma | 3 hours | ~30 |

Key Signaling Pathways in Cytochalasin B-Induced Cytotoxicity

The cytotoxic effects of Cytochalasin B are orchestrated by a complex network of signaling pathways. The disruption of the actin cytoskeleton serves as the initial trigger, leading to downstream events that commit the cell to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

Cytochalasin B predominantly activates the mitochondrial pathway of apoptosis. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

Cell Cycle Arrest at G2/M Phase

Cytochalasin B's interference with actin dynamics disrupts the formation of the contractile ring necessary for cytokinesis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often a prelude to apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of Cytochalasin B.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Materials:

-

96-well cell culture plates

-

Cytochalasin B stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Cytochalasin B in complete medium.

-

Remove the medium and add 100 µL of the Cytochalasin B dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-